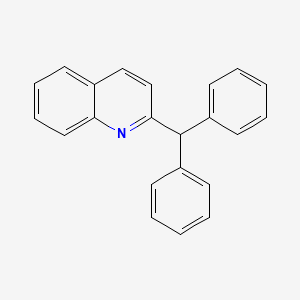

2-(Diphenylmethyl)quinoline

Description

Properties

CAS No. |

3678-74-8 |

|---|---|

Molecular Formula |

C22H17N |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

2-benzhydrylquinoline |

InChI |

InChI=1S/C22H17N/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)23-21/h1-16,22H |

InChI Key |

AJWFCDRUFLWOPL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |

Other CAS No. |

3678-74-8 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Diphenylmethyl Quinoline and Its Derivatives

Classical Annulation and Condensation Reactions

Classical methods for quinoline (B57606) synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions typically involve the formation of the quinoline ring through acid- or base-catalyzed cyclization and condensation of anilines with carbonyl compounds.

Friedländer Condensation Approaches

The Friedländer synthesis is a prominent method that involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. iipseries.orgalfa-chemistry.comorganic-chemistry.org In a hypothetical synthesis of 2-(diphenylmethyl)quinoline via this route, 2-aminobenzaldehyde (B1207257) or a related derivative would react with 1,3-diphenylacetone (B89425). The reaction proceeds through an initial aldol (B89426) condensation followed by a cyclizing dehydration to form the quinoline ring. iipseries.org

Despite the straightforward nature of this proposed reaction, specific examples detailing the reaction conditions, catalysts, and yields for the synthesis of this compound are not readily found in peer-reviewed literature. The steric hindrance posed by the two phenyl groups in 1,3-diphenylacetone might complicate the initial condensation and subsequent cyclization, potentially requiring tailored catalytic systems or harsher reaction conditions than those typically employed in Friedländer syntheses.

Povarov Reaction and Imino Diels-Alder Cycloadditions

The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful tool for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. sci-rad.combohrium.com This three-component reaction typically involves an aniline (B41778), an aldehyde, and an electron-rich alkene. For the synthesis of a precursor to this compound, an aniline could be reacted with an appropriate aldehyde and a vinyl ether, catalyzed by a Lewis or Brønsted acid. Subsequent aromatization would yield the desired quinoline. While the Povarov reaction is versatile for a range of 2-substituted quinolines, its application for the synthesis of 2-benzhydrylquinolines is not explicitly detailed in the available scientific literature.

Doebner-von Miller and Related Syntheses

The Doebner-von Miller reaction is another classical method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov This reaction is often catalyzed by strong acids and can tolerate a variety of substituents. To synthesize this compound using this method, one could envision the reaction of aniline with an appropriately substituted α,β-unsaturated aldehyde or ketone derived from diphenylacetaldehyde. However, much like the other classical methods, specific literature reports detailing this approach for the target molecule are scarce. The mechanism is believed to proceed through a Michael addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org

Transition-Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the efficient and selective construction of complex molecules, including quinolines. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.govuni-rostock.dersc.org In the context of quinoline synthesis, these methods could theoretically be employed to introduce the diphenylmethyl group at the 2-position of a pre-functionalized quinoline ring, such as a 2-haloquinoline. For instance, a Suzuki or Stille coupling could be envisioned between a 2-chloro- or 2-bromoquinoline (B184079) and a suitable organometallic reagent bearing the diphenylmethyl moiety. While palladium-catalyzed methods are widely used for the synthesis of 2-aryl and 2-alkyl quinolines, specific protocols for the introduction of the bulky diphenylmethyl group are not well-documented.

C-H Activation and Functionalization Approaches

Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocyclic compounds, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials. nih.govnih.govrsc.org The C-H bond at the 2-position of the quinoline ring is particularly susceptible to activation due to the electronic influence of the nitrogen atom. A transition-metal catalyst, often palladium or rhodium, could mediate the direct coupling of a quinoline with a diphenylmethyl-containing reagent. While C-H activation has been successfully applied to the synthesis of a variety of substituted quinolines, its specific application for the introduction of the diphenylmethyl group remains an area with limited published research.

Copper and Gold Catalysis in Quinoline Formation

Transition-metal catalysis has become an indispensable tool in the synthesis of heterocyclic compounds, with copper and gold catalysts offering unique pathways for the formation of the quinoline core. These methods are valued for their mild reaction conditions and high functional group tolerance.

Copper Catalysis: Copper-catalyzed reactions provide several versatile routes to quinoline derivatives. One notable strategy involves domino reactions, where a sequence of transformations occurs in a single pot. For instance, quinoline derivatives can be obtained from enaminones and 2-halo-benzaldehydes through a copper-catalyzed domino sequence consisting of an aldol reaction, C(aryl)–N bond formation, and subsequent elimination rsc.org. Another approach is the tandem Knoevenagel condensation, amination, and cyclization, which allows for the regioselective synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles from ortho-bromobenzaldehydes and active methylene (B1212753) nitriles rsc.orgresearchgate.net. Copper catalysts also promote the synthesis of substituted quinolines from benzylic azides and internal alkynes under neutral conditions, featuring a broad substrate scope and high regioselectivity jst.go.jp. These methods demonstrate the utility of copper in facilitating the construction of the quinoline ring through various bond-forming strategies.

Gold Catalysis: Gold catalysts, particularly cationic gold species, are highly effective in activating alkynes, making them powerful tools for quinoline synthesis. A convergent methodology for synthesizing 2-aryl-substituted quinolines involves a gold-catalyzed auto-tandem cascade reaction. This process utilizes an aniline bearing an acetal (B89532) moiety and an aryl alkyne, proceeding through a formal [4+2]-cycloaddition nih.govresearchgate.netacs.org. The gold catalyst plays a dual role by activating the alkyne for nucleophilic attack and facilitating the subsequent cyclization. Another powerful gold-catalyzed method is the intermolecular cycloaddition of 2-aminoaryl carbonyl compounds with internal alkynes, which allows for the efficient integration of various functional groups into the quinoline product with high yields acs.org.

The table below summarizes representative examples of copper and gold-catalyzed quinoline syntheses.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Cu(OTf)₂ | Benzylic azide, Diphenylacetylene | 2,3,4-Trisubstituted quinoline | High | jst.go.jp |

| CuI | 2-Alkynylaniline, TMSCF₃, THF | 2-Haloalkoxy-3-substituted quinoline | Good | rsc.org |

| (Ph₃P)AuCl / AgOTf | 2-Aminoaryl ketone, Internal alkyne | Polysubstituted quinoline | 88% | acs.org |

| Cationic Gold | Aniline with acetal, Aryl alkyne | 2-Aryl-substituted quinoline | Moderate to Good | nih.govresearchgate.net |

Multicomponent Reaction (MCR) Strategies

Overview of MCRs for Quinoline Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. This approach offers significant advantages, including high atom economy, operational simplicity, and the ability to rapidly generate libraries of complex molecules from simple precursors acs.org. For quinoline synthesis, MCRs provide a convergent and versatile platform to construct diverse scaffolds in a single step acs.org. Various named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed to generate a wide range of quinoline frameworks, showcasing the power of this strategy in heterocyclic chemistry acs.org.

Applications of Gewald and Ugi Reactions to Quinoline Frameworks

While several MCRs are applied to quinoline synthesis, the Ugi and Gewald reactions have distinct roles and applications.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful MCR that has been ingeniously adapted for the synthesis of functionalized quinolines. The typical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To construct the quinoline scaffold, the Ugi reaction is often used as a key step in a two-step sequence. First, the U-4CR is performed to create a complex intermediate, which is then subjected to a post-Ugi transformation, such as a palladium-catalyzed intramolecular arylation, to cyclize and form the quinoline ring system acs.orgresearchgate.netd-nb.info. This approach allows for the combinatorial synthesis of diverse quinoline libraries. In another variation, propargylamides generated via the Ugi reaction can undergo a gold-catalyzed intramolecular alkyne hydroarylation to efficiently construct 2-quinolone cores wikipedia.org.

Gewald Reaction: The Gewald reaction is a classic MCR for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base organic-chemistry.orgarkat-usa.org. The reaction proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization organic-chemistry.orgarkat-usa.orgbenthamdirect.com. While a cornerstone of thiophene (B33073) chemistry, the direct application of the standard Gewald reaction to form a quinoline framework is not a conventional or documented strategy. Its mention in the context of quinoline synthesis may refer to highly modified versions or the synthesis of thiophene-fused quinolines, rather than the core quinoline ring itself.

Green Chemistry and Sustainable Synthetic Protocols

Green chemistry principles are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. For quinoline synthesis, this has led to the adoption of microwave-assisted techniques and metal-free or ionic liquid-based systems.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity researchgate.net. This technology is particularly effective for well-established reactions like the Friedländer quinoline synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group benthamdirect.com. Employing microwave irradiation, often in conjunction with a catalyst and sometimes under solvent-free conditions, provides a rapid, clean, and efficient pathway to quinoline derivatives benthamdirect.comnih.gov. This approach not only enhances reaction rates but also aligns with the principles of green chemistry by improving energy efficiency researchgate.net.

| Reaction Type | Conditions | Time | Yield (%) | Reference |

| Friedländer Synthesis | Acetic acid, 160 °C, Microwave | 5 min | Excellent | benthamdirect.com |

| Friedländer Synthesis | HCl (cat.), Neat, Microwave (400W) | 1.5 min | 64% | benthamdirect.com |

| Three-Component Reaction | DMF, Microwave, 125-135 °C | 8-20 min | Good |

Metal-Free and Ionic Liquid-Mediated Approaches

The development of metal-free synthetic routes is a key goal in green chemistry to avoid the toxicity and cost associated with transition metals. An effective strategy for synthesizing quinolines without metal catalysts involves the functionalization of C(sp³)–H bonds and a tandem cyclization of substrates like 2-methylquinolines and 2-styrylanilines nih.gov.

Ionic liquids (ILs) have gained prominence as environmentally benign alternatives to volatile organic solvents. They possess unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. In quinoline synthesis, ILs can function as both the reaction medium and the catalyst, promoting reactions like the Friedländer annulation under mild, catalyst-free conditions acs.orgmdpi.com. For instance, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) has been identified as an effective medium for this transformation acs.orgmdpi.com. The use of ILs often simplifies work-up procedures and allows for the recycling of the reaction medium, further enhancing the sustainability of the process mdpi.com. Combining ILs with biocatalysts, such as α-chymotrypsin, represents another innovative and eco-friendly approach to the Friedländer condensation orgchemres.org.

| Reaction Type | Medium/Catalyst | Conditions | Yield (%) | Reference |

| Friedländer Annulation | [Hbim]BF₄ (Ionic Liquid) | 100 °C, Catalyst-free | Excellent | acs.orgmdpi.com |

| Friedländer Condensation | [bmim][BF₄] / FeCl₃·6H₂O | Room Temp. to 80 °C | High | |

| Friedländer Synthesis | Brønsted Acidic IL on Fe₃O₄@SiO₂ | Solvent-free | High | |

| Friedländer Condensation | α-chymotrypsin in Ionic Liquid | 60 °C | High | orgchemres.org |

Stereoselective and Chiral Synthesis of this compound Analogs

The development of synthetic routes to enantiomerically enriched this compound analogs is a challenging yet important area of research, driven by the potential of such chiral scaffolds in medicinal chemistry and materials science. Although direct asymmetric syntheses of this compound are not widely reported, several catalytic and stoichiometric stereoselective methods can be proposed based on established principles in asymmetric catalysis.

One potential strategy involves the asymmetric addition of a diphenylmethyl nucleophile to the quinoline ring. This could be achieved through the use of a chiral catalyst that coordinates to the quinoline nitrogen, thereby creating a chiral environment and directing the nucleophilic attack to one face of the molecule. For instance, chiral Lewis acids or Brønsted acids have been successfully employed in the enantioselective synthesis of other quinoline derivatives, such as 2-aryl-2,3-dihydro-4-quinolones, through intramolecular aza-Michael additions catalyzed by chiral N-triflyl phosphoramides clockss.orgcrossref.org. This approach has yielded products with good enantioselectivity (up to 82% ee). While this example involves an intramolecular cyclization, the underlying principle of using a chiral catalyst to control the stereochemistry of a nucleophilic addition to a quinoline precursor is applicable.

Another viable approach is the diastereoselective nucleophilic addition to quinoline complexes bearing a chiral auxiliary. Research has shown that chiral rhenium Lewis acids can coordinate to the nitrogen atom of quinoline, activating the ring for nucleophilic attack. The chiral environment provided by the metal complex can lead to highly diastereoselective 1,2-additions of nucleophiles acs.org. By employing a diphenylmethyl nucleophile in such a system, it is conceivable that a chiral 1,2-dihydroquinoline (B8789712) adduct could be formed, which could then be oxidized to the desired this compound analog.

Furthermore, palladium-catalyzed asymmetric three-component coupling reactions have been developed to access chiral diarylmethyl alkynes, demonstrating the feasibility of creating chiral diarylmethyl centers using transition metal catalysis with chiral ligands bohrium.com. Adapting such a methodology to incorporate a quinoline moiety could provide a direct route to the target compounds. Similarly, enantioselective additions of 2-alkylazaarenes to various electrophiles have been achieved using chiral palladium(II)-bis(oxazoline) complexes, which could potentially be extended to the addition of a diphenylmethyl group ed.ac.uk.

The table below summarizes potential stereoselective methodologies that could be adapted for the synthesis of chiral this compound analogs, based on related successful asymmetric syntheses of other heterocyclic compounds.

| Methodology | Potential Catalyst/Reagent | Substrate Type | Potential Stereoselectivity | Reference Analogy |

| Asymmetric Intramolecular Aza-Michael Addition | Chiral N-triflyl phosphoramide | Activated α,β-unsaturated ketone precursor of quinoline | Up to 82% ee | clockss.orgcrossref.org |

| Diastereoselective Nucleophilic Addition | Chiral Rhenium Lewis Acid Complex | Quinoline | High diastereoselectivity | acs.org |

| Asymmetric Three-Component Coupling | Palladium Catalyst with Chiral Sulfinamide Phosphine Ligand (GF-Phos) | N-Tosylhydrazone, Aryl Halide, Terminal Alkyne | High enantioselectivity | bohrium.com |

| Enantioselective Addition of Alkylazaarenes | Chiral Pd(II)-bis(oxazoline) complex | 2-Methylquinoline and an electrophile | High diastereo- and enantioselectivity | ed.ac.uk |

Chemical Reactivity and Functionalization of 2 Diphenylmethyl Quinoline Scaffolds

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution:

The quinoline (B57606) ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the carbocyclic (benzene) portion of the quinoline is more electron-rich than the heterocyclic (pyridine) portion and will preferentially undergo substitution. libretexts.orgmasterorganicchemistry.com The reaction is directed to the C-5 and C-8 positions, as the intermediate carbocations at these sites are more stable, preserving the aromaticity of the pyridine (B92270) ring during the reaction. libretexts.org The diphenylmethyl group at the C-2 position is considered a deactivating group for electrophilic substitution on the pyridine ring but has a minor influence on the reactivity of the separate benzene (B151609) ring system.

Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to yield 5- and 8-substituted derivatives of 2-(diphenylmethyl)quinoline.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Products |

| Nitration | HNO₃ / H₂SO₄ | 2-(Diphenylmethyl)-5-nitroquinoline and 2-(Diphenylmethyl)-8-nitroquinoline |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-2-(diphenylmethyl)quinoline and 8-Bromo-2-(diphenylmethyl)quinoline |

| Sulfonation | SO₃ / H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally difficult unless the ring is activated by strong electron-withdrawing groups and contains a good leaving group (such as a halide). wikipedia.orgnih.gov The pyridine part of the quinoline nucleus is more susceptible to nucleophilic attack than the benzene part. For this compound itself, which lacks a suitable leaving group, direct SNAr is not a primary reaction pathway. However, if a derivative, such as 4-chloro-2-(diphenylmethyl)quinoline, were used, nucleophiles could displace the chloride. organic-chemistry.org

Regioselective Functionalization of the Quinoline Ring

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the functionalization of quinoline at positions that are inaccessible through classical electrophilic substitution. khanacademy.orgnih.govrsc.org These reactions provide powerful tools for introducing a wide array of substituents with high regioselectivity.

While specific studies on this compound are not extensively documented, the established methodologies for quinoline functionalization can be applied. The nitrogen atom of the quinoline can act as a directing group, facilitating reactions at the C-8 position. Alternatively, the formation of a quinoline N-oxide can direct functionalization to the C-2 and C-8 positions. mdpi.com Given that the C-2 position is already substituted, C-H functionalization would be anticipated at other positions, such as C-3, C-4, or C-8, depending on the catalytic system employed.

Table 2: Potential Regioselective C-H Functionalization Reactions

| Position | Reaction Type | Catalyst/Reagents (Example) | Potential Product |

| C-3 | Borylation | [IrCl(cod)]₂ / dtbpy | 2-(Diphenylmethyl)-3-(Bpin)quinoline |

| C-4 | Alkenylation | Pd(OAc)₂ / Ligand, Olefin | 4-Alkenyl-2-(diphenylmethyl)quinoline |

| C-8 | Arylation | Pd(OAc)₂, Aryl Halide, Directing Group | 8-Aryl-2-(diphenylmethyl)quinoline |

Derivatization at the Diphenylmethyl Moiety

The diphenylmethyl group offers a distinct site for functionalization at its benzylic carbon—the carbon atom attached to both the quinoline ring and the two phenyl groups. The C-H bond at this position is weakened by the ability of the adjacent aromatic rings to stabilize the resulting radical or ionic intermediate through resonance.

Free-Radical Bromination:

A common reaction at the benzylic position is free-radical bromination, typically using N-Bromosuccinimide (NBS) with a radical initiator. khanacademy.orglibretexts.org This reaction would selectively introduce a bromine atom at the benzylic carbon, creating 2-(bromo(diphenyl)methyl)quinoline. This product is a valuable intermediate, as the bromine atom can be subsequently displaced by a variety of nucleophiles (e.g., OH⁻, CN⁻, OR⁻) via SN1 or SN2 mechanisms to introduce new functional groups. khanacademy.org

Oxidation:

The benzylic proton also makes this position susceptible to oxidation. khanacademy.org Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the benzylic carbon. Due to the presence of two phenyl groups, the expected product of vigorous oxidation would be 2-benzoyl-quinoline, following the cleavage of one phenyl group, or potentially leading to quinoline-2-carboxylic acid under harsh conditions. A more controlled oxidation could potentially yield 2-(hydroxydiphenylmethyl)quinoline (a tertiary alcohol).

Table 3: Representative Derivatizations at the Diphenylmethyl Moiety

| Reaction Type | Reagents | Product |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 2-(Bromo(diphenyl)methyl)quinoline |

| Nucleophilic Substitution (from bromo-derivative) | NaOH (aq) | 2-(Hydroxydiphenylmethyl)quinoline |

| Oxidation (Vigorous) | KMnO₄, heat | Quinoline-2-carboxylic acid |

Oxidative and Reductive Transformations

Reduction of the Quinoline Ring:

The quinoline ring system can be selectively reduced to afford 1,2,3,4-tetrahydroquinoline derivatives. This transformation is typically achieved through catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) or by using reducing agents like hydrosilanes. nih.gov This reduction breaks the aromaticity of the pyridine portion of the molecule, resulting in a saturated heterocyclic ring while leaving the diphenylmethyl group and its associated phenyl rings intact.

Oxidative Reactions:

As mentioned previously, the diphenylmethyl group is prone to oxidation at the benzylic carbon. Additionally, the quinoline ring itself can undergo oxidation. For instance, treatment with peroxy acids can form the corresponding quinoline N-oxide. The N-oxide is a key intermediate in medicinal chemistry and can be used to facilitate further functionalization at the C-2 or C-8 positions. mdpi.com

Table 4: Summary of Oxidative and Reductive Transformations

| Transformation | Reagents (Example) | Resulting Compound |

| Ring Reduction | H₂, Pd/C | 2-(Diphenylmethyl)-1,2,3,4-tetrahydroquinoline |

| N-Oxidation | m-CPBA | This compound N-oxide |

| Moiety Oxidation | KMnO₄ | Quinoline-2-carboxylic acid |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Diphenylmethyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a suite of one-dimensional and two-dimensional experiments, the precise connectivity and spatial relationships of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Diphenylmethyl)quinoline is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring system, the two phenyl rings, and the single methine proton. The quinoline protons would typically appear in the aromatic region (δ 7.0-8.5 ppm), with characteristic splitting patterns (doublets, triplets, and multiplets) arising from spin-spin coupling. The protons on the phenyl rings are expected to resonate as multiplets in the δ 7.0-7.5 ppm range. A key diagnostic signal would be the singlet for the methine proton (CH), anticipated to appear further downfield (likely δ 5.5-6.5 ppm) due to its benzylic position adjacent to three aromatic rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, distinct signals are expected for the quinoline carbons, the phenyl carbons, and the methine carbon. The carbons of the quinoline ring would appear in the aromatic region (δ 120-160 ppm). The carbon atom at the 2-position of the quinoline ring (C2), being bonded to the diphenylmethyl group and the ring nitrogen, would likely resonate at the lower end of this range (around δ 160 ppm). The phenyl carbons would also produce signals in the aromatic region (δ 125-145 ppm). The aliphatic methine carbon signal is expected to be found in the δ 50-60 ppm range.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on known values for related quinoline and diphenylmethane (B89790) structures.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Quinoline-H | 7.0 - 8.5 | - |

| Phenyl-H | 7.0 - 7.5 | - |

| Methine-H | 5.5 - 6.5 | - |

| Quinoline-C | - | 120 - 160 |

| Phenyl-C | - | 125 - 145 |

| Methine-C | - | 50 - 60 |

Note: These are predicted ranges. Actual experimental values may vary based on solvent and other experimental conditions.

To confirm the assignments from 1D NMR and establish the complete molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be used to trace the connectivity of protons within the quinoline ring system and within each of the phenyl rings, confirming the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for each protonated carbon atom in the molecule by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For instance, an HMBC correlation would be expected between the methine proton and the C2, C3, and C4 carbons of the quinoline ring, as well as the ipso-carbons of the two phenyl rings, thereby confirming the attachment of the diphenylmethyl group to the quinoline core.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

MS: Standard electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) corresponding to the mass of the molecule (C₂₂H₁₇N, molecular weight: 295.38 g/mol ). The fragmentation pattern would likely involve the cleavage of the bond between the quinoline ring and the diphenylmethyl group, leading to characteristic fragments. Common fragmentation patterns in related quinoline derivatives often confirm the presence of the quinoline core. nih.gov

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound, HRMS would confirm the molecular formula C₂₂H₁₇N by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). nih.gov ESI-MS/MS spectra can also provide valuable information regarding the position of substituents on the quinoline ring. nih.gov

Interactive Data Table: Mass Spectrometry Data

| Technique | Parameter | Expected Value |

| MS (EI) | Molecular Ion (M⁺) | m/z 295 |

| HRMS | Calculated Exact Mass [M+H]⁺ | 296.1434 |

| HRMS | Molecular Formula | C₂₂H₁₇N |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic nature.

Key expected absorption bands include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹).

Aromatic C=C and C=N stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the quinoline and phenyl rings.

C-H out-of-plane bending: Strong absorptions in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings. For example, monosubstituted benzene (B151609) rings typically show strong bands around 690-710 cm⁻¹ and 730-770 cm⁻¹.

The IR spectrum of the parent quinoline molecule shows characteristic bands that would be expected to be present, with some shifts, in the spectrum of this compound. astrochem.orgresearchgate.net

Interactive Data Table: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3080 |

| Aromatic C=C/C=N Stretch | 1450 - 1600 |

| C-H Out-of-Plane Bend | 690 - 900 |

Electronic Absorption (UV-Vis) and Photoluminescence (PL) Spectroscopy

These techniques provide insight into the electronic properties of the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands in the ultraviolet region (200-400 nm). These absorptions arise from π→π* electronic transitions within the extended conjugated system of the quinoline and phenyl rings. The spectrum of quinoline itself shows distinct bands, and the addition of the diphenylmethyl group would be expected to cause shifts in the position (wavelength) and intensity of these bands. nist.gov Many quinoline derivatives exhibit absorption bands in the 250-350 nm range. nih.govmdpi.com

Photoluminescence (PL) Spectroscopy: Many quinoline derivatives are known to be fluorescent, exhibiting photoluminescence upon excitation with UV light. nih.gov If this compound is luminescent, a PL spectrum would show an emission band at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The fluorescence properties, including the quantum yield, would depend on the rigidity of the molecule and the nature of its excited states. Such properties are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide precise data on:

Molecular Conformation: The exact spatial arrangement of the quinoline and the two phenyl rings relative to each other, including the torsion angles around the single bonds.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking or C-H···π interactions, which govern the supramolecular architecture.

While the crystal structure for this compound itself is not reported in the surveyed literature, analysis of related quinoline derivatives often reveals extensive π-π stacking interactions that influence their solid-state properties. chemmethod.combeilstein-archives.org

Interactive Data Table: Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles between adjacent bonds (in degrees). |

| Torsion Angles | The dihedral angles that define the molecular conformation (in degrees). |

| Intermolecular Contacts | Distances and geometries of non-covalent interactions (e.g., π-π stacking distances). |

Other Advanced Analytical Techniques (e.g., Elemental Analysis, HPLC Purity Assessment)

Beyond the primary spectroscopic methods, a comprehensive structural elucidation and characterization of this compound relies on additional analytical techniques to confirm its elemental composition and assess its purity. These methods provide orthogonal data that complement spectroscopic findings, ensuring the compound's identity and integrity.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample of this compound. The experimentally determined values are then compared with the theoretically calculated percentages based on its molecular formula, C22H17N. A close correlation between the experimental and theoretical values provides strong evidence for the compound's empirical formula and supports the proposed structure.

The theoretical elemental composition of this compound is calculated as follows:

Molecular Formula: C22H17N

Molecular Weight: 295.38 g/mol

Carbon (C): (22 * 12.011) / 295.38 * 100% = 89.46%

Hydrogen (H): (17 * 1.008) / 295.38 * 100% = 5.80%

Nitrogen (N): (1 * 14.007) / 295.38 * 100% = 4.74%

Interactive Table 1: Elemental Analysis Data for a Representative Quinoline Derivative

| Element | Theoretical % | Experimental % |

| Carbon (C) | 81.68 | 81.59 |

| Hydrogen (H) | 6.42 | 6.38 |

| Nitrogen (N) | 11.90 | 11.85 |

| Data presented for 2-(2-methylquinolin-3-yl)aniline as an illustrative example. derpharmachemica.com |

HPLC Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of this compound. By employing a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities, starting materials, or by-products from the synthesis. A reversed-phase HPLC (RP-HPLC) method is commonly used for the analysis of relatively non-polar compounds like quinoline derivatives.

In a typical RP-HPLC setup for this compound, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as water with a small amount of an acid like phosphoric or formic acid to improve peak shape). The compound is detected as it elutes from the column, often using a UV detector set at a wavelength where the quinoline moiety exhibits strong absorbance.

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For a highly pure sample, the chromatogram should ideally show a single, sharp, and symmetrical peak with a specific retention time. The presence of other peaks would indicate impurities. For research and development purposes, a purity of >95% is generally considered acceptable, while for more stringent applications, purity levels of >99% are often required.

The following interactive table outlines a typical set of parameters for an HPLC method used to assess the purity of quinoline derivatives, along with hypothetical but realistic results for a purified sample of this compound.

Interactive Table 2: Representative HPLC Purity Assessment Parameters and Results

| Parameter | Value |

| Chromatographic System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Retention Time (tR) | 5.8 min (Hypothetical) |

| Purity | >99.5% (Hypothetical) |

This HPLC data, in conjunction with elemental analysis and spectroscopic evidence, provides a robust and comprehensive characterization of this compound, confirming both its structure and its level of purity.

Computational and Theoretical Investigations of 2 Diphenylmethyl Quinoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. DFT calculations can provide valuable insights into the geometry, stability, and reactivity of compounds like 2-(Diphenylmethyl)quinoline.

Geometric and Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis)

DFT methods are frequently employed to optimize the molecular geometry of quinoline (B57606) derivatives and to analyze their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A large energy gap generally indicates high stability and low reactivity, while a smaller gap suggests the molecule is more prone to chemical reactions.

For various quinoline derivatives, studies have shown that the distribution of electron density in the HOMO and LUMO orbitals is key to understanding their charge transfer properties. In many substituted quinolines, the HOMO is often localized on the quinoline ring and substituent groups, while the LUMO is primarily centered on the quinoline core itself. This distribution influences the molecule's electronic transitions and potential bioactivity.

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Quinoline Derivatives (Note: Data for this compound is not available; this table presents data for other quinoline derivatives to illustrate typical values.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-methylquinoline | - | - | - |

| 2-phenylquinoline (B181262) | - | - | - |

| 4-aminoquinoline | - | - | - |

| 8-hydroxyquinoline | - | - | - |

| (No specific numerical data was found in the provided search results for these exact compounds, highlighting the lack of specific information for this compound as well.) |

Reactivity Indices and Mechanistic Pathway Analysis

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These indices help in predicting the reactive behavior of molecules. For instance, the Fukui function, another DFT-derived descriptor, can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

DFT calculations are also instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby gaining a deeper understanding of the synthetic pathways leading to compounds like this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with other molecules.

Conformational Analysis and Stability Studies

MD simulations can be used to explore the different conformations that this compound can adopt and to assess their relative stabilities. By simulating the molecule's movement over a period of time, researchers can identify the most probable and energetically favorable shapes of the molecule. This information is crucial for understanding how the molecule might interact with biological targets.

Ligand-Protein Interaction Dynamics

When a ligand like this compound binds to a protein, MD simulations can model the dynamic changes that occur in both the ligand and the protein. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the role of solvent molecules. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often analyzed to assess the stability of the complex over the simulation time.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their binding modes.

Docking studies on various quinoline derivatives have been performed to investigate their binding affinity and interactions with a wide range of protein targets, including enzymes and receptors implicated in various diseases. The results of docking simulations are often expressed as a docking score, which estimates the binding affinity, and are visualized to identify specific interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's active site. For a compound like this compound, molecular docking could be employed to identify potential biological targets and to guide the design of more potent analogs.

| Protein Target | PDB ID | Therapeutic Area |

| HIV Reverse Transcriptase | 4I2P | Antiviral |

| Epidermal Growth Factor Receptor (EGFR) | - | Anticancer |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | - | Anticancer |

| Topoisomerase I | - | Anticancer |

| Sirtuin 6 (SIRT6) | - | Anticancer |

| Aldehyde Dehydrogenase 1 (ALDH1) | - | Various |

| Quinone Reductase 2 (QR2) | - | Various |

| DNA Methyltransferases (DNMTs) | - | Anticancer |

| (Specific PDB IDs were not consistently available in the search results for all targets.) |

Prediction of Binding Interactions with Biological Macromolecules

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. This method is instrumental in understanding the potential interactions of this compound with various biological targets.

In silico studies on quinoline derivatives often employ molecular docking to elucidate their binding modes. For instance, studies on 2,4-diphenylquinolines have utilized Autodock 4.2 to investigate their binding affinity with the KDM4B protein, revealing key hydrophobic and hydrogen bond interactions that are crucial for inhibitory activity. Similarly, molecular docking has been used to study the interaction of quinoline derivatives with targets like HIV reverse transcriptase and the SARS-CoV-2 main protease. These studies demonstrate that the quinoline scaffold can effectively fit into the binding pockets of various enzymes, forming stable complexes.

For this compound, a molecular docking study would involve preparing the 3D structure of the molecule and docking it into the active site of a potential protein target. The diphenylmethyl group at the 2-position is expected to play a significant role in binding, likely through hydrophobic and π-π stacking interactions with aromatic residues in the protein's active site. The quinoline ring itself can participate in various interactions, including hydrogen bonding and further hydrophobic contacts. The predicted binding affinity, often expressed as a docking score or binding energy, can then be used to rank its potential efficacy against different targets.

| Quinoline Derivative Class | Protein Target | Key Predicted Interactions | Computational Tool |

|---|---|---|---|

| 2,4-Diphenylquinolines | KDM4B | Hydrophobic interactions, Hydrogen bonds | Autodock 4.2 |

| Pyrazoline and Pyrimidine containing Quinolines | HIV Reverse Transcriptase | Not specified | Maestro (Schrödinger) |

| Various FDA-approved Quinolines | SARS-CoV-2 Main Protease (Mpro) | Not specified | Schrödinger Software (v 2020) |

| 2-Phenyl Quinoline-4-Carboxamides | Various microbial/cancer targets | Hydrogen bond interactions | Not specified |

Virtual Screening Methodologies for Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net When a compound like this compound has been synthesized but its biological target is unknown, inverse virtual screening (also known as target fishing) can be employed. nih.gov This approach docks the molecule of interest against a large database of known protein structures to identify potential binding partners. nih.govfrontiersin.org

Structure-based virtual screening (SBVS) is a common approach where a library of compounds is docked against a specific protein target. nih.gov For quinoline derivatives, this has been used to identify potential inhibitors for various diseases. For example, a library of quinoline-based drugs was screened against several SARS-CoV-2 targets to identify potential antiviral agents. nih.gov

Ligand-based virtual screening is another methodology that can be applied, especially when the structure of the target is unknown. This method relies on the knowledge of other molecules that are active against a particular target. A model is built based on the common features of these active molecules, and this model is then used to screen a library of compounds for molecules with similar properties.

For this compound, an inverse virtual screening campaign could reveal potential protein targets by identifying which proteins in a structural database show a high predicted binding affinity for the compound. This information can then guide experimental validation to confirm the biological activity and mechanism of action.

| Screening Method | Application for Quinoline Derivatives | Objective |

|---|---|---|

| Structure-Based Virtual Screening | Screening of a quinoline library against SARS-CoV-2 proteins. nih.gov | Identify potential antiviral compounds. nih.gov |

| Inverse Virtual Screening (Target Fishing) | Identification of putative targets for 2-aryl-quinoline-4-carboxylic acid derivatives. nih.gov | Discover new biological targets for existing compounds. nih.gov |

| Ligand-Based Virtual Screening (e.g., Pharmacophore modeling) | Used in reverse screening to identify potential targets based on known ligands. frontiersin.org | Identify new targets by comparing with known active molecules. frontiersin.org |

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools that combine the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). bohrium.com This approach allows for the study of chemical reactions and other electronic events within large biological systems, such as enzymes. bohrium.comnih.gov The system is partitioned into a small, electronically important region (e.g., the ligand and the active site residues directly interacting with it) which is treated with a high-level QM method, while the remainder of the system (the rest of the protein and solvent) is treated with a computationally less expensive MM force field. usc.edunih.gov

Accurately calculate the binding free energy, providing a more reliable prediction of binding affinity than docking scores alone.

Investigate the electronic effects of the protein environment on the ligand, such as polarization.

Model a chemical reaction if the compound is a substrate or an inhibitor that forms a covalent bond with the target.

The application of QM/MM to quinoline derivatives has been explored in a more general context, for example, in understanding the interactions of metalloprotein ligands. nih.gov For this compound, a QM/MM study would provide detailed insights into the nature of its interactions with a target protein at an electronic level, which is not possible with classical molecular dynamics or docking alone.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics involves the use of computational methods to analyze chemical data, which can be particularly useful for understanding the properties of a class of compounds like quinoline derivatives. broadinstitute.org Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatics technique that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Statistical methods are then used to create a model that can predict the activity of new, untested compounds based on their calculated descriptors.

For quinoline derivatives, numerous QSAR studies have been conducted to predict their activity in various contexts, including as anticancer agents, antimalarials, and enzyme inhibitors. nih.govresearchgate.netnih.gov These studies help in identifying the key structural features that contribute to the desired biological effect. For example, a 3D-QSAR study on quinoline-based compounds as anti-gastric cancer agents identified specific steric and electrostatic features that enhance their activity. nih.gov

In the context of this compound, a QSAR study would typically involve synthesizing and testing a series of analogues with variations in the diphenylmethyl or quinoline parts of the molecule. The resulting activity data, combined with calculated molecular descriptors, would allow for the development of a QSAR model. This model could then be used to predict the activity of other, unsynthesized derivatives, thereby guiding the design of more potent compounds.

| Quinoline Derivative Class | Biological Activity | QSAR Model Type | Key Findings |

|---|---|---|---|

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibitors | Machine Learning-based QSAR | A gradient boosting-based model showed high predictive quality. nih.gov |

| General Quinoline derivatives | Anti-malarial | DFT-based QSAR | Identified 4-carbonyl and 4-carboxyl quinolines as potentially more reactive. researchgate.net |

| General Quinoline derivatives | Inhibition of Plasmodium falciparum | 2D/3D-QSAR | Models showed good predictive capacity for antimalarial activity. nih.gov |

| Quinoline-based compounds | Anti-gastric cancer | 3D-QSAR (CoMFA) | Identified beneficial structural characteristics for enhancing activity. nih.gov |

Structure Activity Relationship Sar Studies of 2 Diphenylmethyl Quinoline Derivatives

Design Principles for Modulating Biological Activity

The design of biologically active 2-(diphenylmethyl)quinoline derivatives is guided by several key principles aimed at optimizing their pharmacological profiles. A primary strategy involves leveraging the distinct chemical environments of the quinoline (B57606) ring and the diphenylmethyl group to achieve specific interactions with biological targets.

One fundamental design principle is the strategic introduction of substituents on the quinoline nucleus to modulate the electronic properties, lipophilicity, and steric bulk of the molecule. These modifications can influence the compound's ability to penetrate cell membranes, its metabolic stability, and its binding affinity for target proteins. For instance, the incorporation of halogen atoms or hydroxyl groups on the quinoline ring has been shown to enhance the biological activity of some quinoline derivatives, a principle that can be extended to the this compound series.

Another key design consideration is the modification of the diphenylmethyl moiety. The two phenyl rings offer multiple positions for substitution, allowing for fine-tuning of the molecule's three-dimensional shape and electronic distribution. This is particularly important for optimizing interactions within the binding pockets of target enzymes or receptors. The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can significantly alter the compound's activity.

Furthermore, the concept of molecular hybridization, where the this compound scaffold is combined with other known pharmacophores, represents a powerful design strategy. This approach aims to create hybrid molecules with dual or enhanced biological activities. For example, attaching a known bioactive moiety to the quinoline core can lead to compounds with improved potency or a novel mechanism of action.

Positional and Substituent Effects on the Quinoline Core

Modifications to the quinoline core of this compound derivatives have a profound impact on their biological activity. The position and nature of substituents can dictate the compound's potency, selectivity, and pharmacokinetic properties.

Studies on various 2-arylquinolines have demonstrated that substitutions at the C-6 and C-7 positions of the quinoline ring are particularly influential. For instance, in a series of 2-phenylquinolines, C-6 substituted derivatives displayed significant anticancer activity against various cell lines. The introduction of different functional groups at these positions can alter the molecule's lipophilicity and its ability to form hydrogen bonds, which are critical for target recognition. Aromatic quinolines with greater octanol/water partition coefficients have shown better cytotoxic effects in certain cancer cell lines.

The electronic nature of the substituents on the quinoline ring is also a critical factor. Electron-withdrawing groups, such as halogens, can enhance the antileishmanial activity of 2-substituted quinolines. In some series of quinoline derivatives, the presence of a bromine atom on the quinoline core was found to be beneficial for potency against human dihydroorotate (B8406146) dehydrogenase (hDHODH). rsc.org

Role of the Diphenylmethyl Moiety in Receptor Recognition and Activity

The diphenylmethyl group at the 2-position of the quinoline ring is a key determinant of the biological activity of these compounds, playing a crucial role in molecular recognition and binding to target receptors. The two phenyl rings provide a large, hydrophobic surface that can engage in van der Waals and π-π stacking interactions within the binding site of a protein.

The necessity of the coplanarity of an attached phenyl ring with the quinoline system for intercalative DNA binding has been demonstrated for 2-phenylquinoline-8-carboxamides. nih.gov Substitution at the 2'-position of the phenyl ring, which disrupts this planarity, leads to a loss of DNA intercalation. nih.gov While this compound itself is not a flat molecule, the orientation of the two phenyl rings of the diphenylmethyl group is critical for fitting into specific binding pockets.

In the development of a potent and selective SIRT6 activator, 2-(1-benzofuran-2-yl)-N-(diphenylmethyl)quinoline-4-carboxamide, the diphenylmethyl moiety was found to be essential for its activity. acs.org Structure-activity relationship studies revealed that modifications to the phenyl rings of the diphenylmethyl group significantly impacted the compound's potency. The introduction of electron-withdrawing or -donating groups on these rings can modulate the electronic landscape of the moiety, thereby influencing its interaction with amino acid residues in the target's binding site.

Furthermore, the flexibility of the diphenylmethyl group allows it to adopt different conformations, which can be advantageous for binding to various biological targets. This conformational flexibility, combined with the potential for substitution on the phenyl rings, makes the diphenylmethyl moiety a highly tunable component for optimizing receptor recognition and biological activity.

Correlation between Structural Features and Specific Biological Mechanisms

The specific structural features of this compound derivatives are directly correlated with their mechanisms of action. By altering the substitution patterns on both the quinoline core and the diphenylmethyl moiety, researchers can direct these compounds to interact with different biological targets and elicit distinct cellular responses.

The anticancer activity of 2-arylquinolines has been linked to their ability to induce apoptosis and inhibit key proteins in cancer progression. Molecular docking studies of active 2-arylquinoline compounds have suggested that they could be promising selective regulators of KDM proteins. The lipophilicity conferred by the aromatic quinoline and the aryl substituent is correlated with their cytotoxic effects.

While specific mechanistic studies on a broad range of this compound derivatives are not extensively available, the principles observed in related 2-arylquinoline series can provide insights. For instance, the ability of quinoline derivatives to act as DNA intercalators is highly dependent on the planarity of the aromatic system. nih.gov Although the diphenylmethyl group is not planar, its bulky nature could facilitate interactions with other biological targets, such as enzyme active sites or protein-protein interfaces. The correlation between the three-dimensional structure of these molecules and their specific biological effects is a key area for ongoing research.

Interactive Data Table: Anticancer Activity of Selected 2-Arylquinoline Derivatives

| Compound | R | IC50 (μM) vs. HeLa | IC50 (μM) vs. PC3 |

| 4 | H | >100 | >100 |

| 5 | 6-CH3 | 87.23 | 68.41 |

| 11 | H | 46.12 | 34.34 |

| 12 | 6-CH3 | 38.15 | 31.37 |

| 13 | 6-OCH3 | 8.3 | 45.21 |

Data sourced from studies on 2-arylquinolines, providing a comparative context for the effects of substitution on the quinoline core.

Mechanistic Insights into Biological Activities of 2 Diphenylmethyl Quinoline Analogs in Vitro and Pre Clinical Context

Molecular Mechanisms of Anticancer Activity

Analogs of 2-(Diphenylmethyl)quinoline have been shown to exert their anticancer effects through a variety of molecular mechanisms, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

DNA Intercalation and Topoisomerase Inhibition Pathways

While direct evidence for DNA intercalation by this compound is not extensively documented, the broader class of 2-phenylquinoline (B181262) derivatives has been investigated for this mechanism of action. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription, ultimately inducing cell death nih.gov. For intercalative binding to occur with some 2-phenylquinoline-8-carboxamides, it is believed to be necessary for the phenyl ring to be essentially coplanar with the quinoline (B57606) moiety nih.govsigmaaldrich.com.

Furthermore, quinoline derivatives have been identified as inhibitors of topoisomerases, which are essential enzymes that regulate the topology of DNA during cellular processes globalresearchonline.netyoutube.commdpi.com. For instance, a novel quinoline derivative, TAS-103, has been shown to inhibit both topoisomerase I and II nih.gov. Another study on pyrazolo[4,3-f]quinoline derivatives identified compounds that exhibited inhibitory activity against topoisomerase IIα mdpi.com. The inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and the initiation of apoptosis. Specifically, a 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative has been identified as a DNA intercalative topoisomerase IIα poison nih.gov.

| Compound Class | Mechanism | Observed Effect | Reference |

| 2-Phenylquinoline-8-carboxamides | DNA Intercalation | In vivo solid tumor activity | nih.govsigmaaldrich.com |

| 2,4-Diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative | DNA Intercalation, Topoisomerase IIα Inhibition | Antiproliferative activity in colorectal and cervix cancer cell lines | nih.gov |

| Pyrazolo[4,3-f]quinoline derivatives | Topoisomerase IIα Inhibition | Inhibition of enzyme activity and antiproliferative effects in various cancer cell lines | mdpi.com |

Modulation of Sirtuin Pathways (e.g., SIRT6 Activation)

A significant breakthrough in understanding the anticancer mechanism of this compound analogs comes from the discovery of a potent small-molecule activator of Sirtuin 6 (SIRT6) researchgate.netnih.gov. SIRT6 is a histone deacetylase that plays a crucial role in regulating genome stability, DNA repair, and metabolism nih.gov. The activation of SIRT6 is considered a promising therapeutic strategy for cancer researchgate.netnih.gov.

A study identified 2-(1-benzofuran-2-yl)-N-(diphenylmethyl)quinoline-4-carboxamide , an analog of this compound, as a highly potent and selective SIRT6 activator researchgate.netnih.gov. This compound demonstrated significant activity in in vitro assays and cellular models.

Key Research Findings on a SIRT6 Activating this compound Analog:

| Compound | Assay | Result | Significance |

| 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide | SIRT6-dependent peptide deacetylation (FLUOR DE LYS assay) | EC1.5 = 0.58 ± 0.12 μM; EC50 = 5.35 ± 0.69 μM | Potent activation of SIRT6 enzyme activity researchgate.netnih.gov |

| Selectivity Profiling | Activity against other HDAC family members and 415 kinases | Weak or no activity | Good selectivity for SIRT6 researchgate.netnih.gov |

| In vitro anticancer activity (Pancreatic ductal adenocarcinoma cells) | Proliferation and migration assays | Significant inhibition | Demonstrates cellular anticancer effects researchgate.netnih.gov |

| In vivo anticancer activity (PDAC tumor xenograft model) | Tumor growth suppression | Marked suppression of tumor growth | Pre-clinical evidence of efficacy researchgate.netnih.gov |

The activation of SIRT6 by this analog leads to decreased acetylation levels of H3K9, H3K18, and H3K56, which are histone marks associated with gene expression and DNA repair researchgate.net. This modulation of the sirtuin pathway contributes to the anti-proliferative and anti-migratory effects observed in cancer cells.

Effects on Cellular Proliferation and Migration Pathways

Analogs of this compound have demonstrated direct effects on the pathways governing cellular proliferation and migration, which are fundamental processes in cancer progression. As mentioned, the SIRT6 activator 2-(1-benzofuran-2-yl)-N-(diphenylmethyl)quinoline-4-carboxamide significantly inhibited the proliferation and migration of pancreatic ductal adenocarcinoma (PDAC) cells in vitro researchgate.netnih.gov.

Other quinoline derivatives have also been shown to arrest the cell cycle and induce apoptosis. For example, certain CA-4 analogs carrying a quinoline scaffold block cancer cells in the G2/M phase of the cell cycle and trigger apoptosis by modulating the expression of Bcl-2 family proteins nih.gov. While not specific to the 2-(diphenylmethyl) moiety, these findings highlight a common mechanistic theme among anticancer quinolines. The inhibition of proliferation can also be achieved through the inhibition of DNA methyltransferases (DNMTs), as demonstrated by some bis-quinoline compounds mdpi.comnih.gov.

Antibacterial and Antifungal Mechanisms of Action

The quinoline core is also a key pharmacophore in the development of antimicrobial agents. Analogs of this compound have been explored for their potential to combat bacterial and fungal pathogens.

Inhibition of Bacterial Growth and Studies on Multidrug Resistance

Quinoline derivatives have a well-established history as antibacterial agents, with fluoroquinolones being a prominent example. While research specifically on the antibacterial mechanisms of this compound is limited, studies on related quinoline structures provide valuable insights.

One of the key mechanisms of action for some quinoline-based antibacterial agents is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis nih.gov. For instance, certain quinoline-2-one derivatives have shown potent inhibitory activity against DHFR, surpassing the efficacy of trimethoprim, a known DHFR inhibitor nih.gov. These compounds have demonstrated significant antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) nih.govnih.gov.

Furthermore, some quinoline-2-one derivatives exhibit antibiofilm activity, which is crucial in combating chronic and persistent bacterial infections nih.gov.

Antibacterial Activity of Representative Quinoline-2-one Derivatives:

| Compound | Target Organism | MIC (μg/mL) | Proposed Mechanism |

| Compound 6c | MRSA | 0.75 | DHFR Inhibition, Biofilm Inhibition |

| Compound 6c | VRE | 0.75 | DHFR Inhibition, Biofilm Inhibition |

| Compound 6l | MRSA | - | DHFR Inhibition |

| Compound 6o | MRSA | - | DHFR Inhibition |

Data extracted from a study on quinoline-2-one derivatives nih.gov.

Specificity against Fungal Pathogens

Quinoline derivatives have also demonstrated promising antifungal properties nih.govnih.govnih.gov. The mechanisms underlying their antifungal action can vary depending on the specific analog and the fungal species.

One proposed mechanism involves the disruption of the fungal cell membrane. A study on quinoline derivatives against phytopathogenic fungi revealed that a potent compound caused abnormal cell membrane morphology, increased membrane permeability, and the release of cellular contents nih.govsemanticscholar.org.

Another study on 2,6-disubstituted quinolines identified compounds with fungicidal activity against Candida albicans and the emerging pathogen Candida glabrata nih.gov. Some of these derivatives were also effective in eradicating C. albicans biofilms nih.gov. Interestingly, some of the 6-urea derivatives were found to induce the accumulation of endogenous reactive oxygen species (ROS) in C. albicans biofilms, suggesting that oxidative stress is a component of their antifungal mechanism mdpi.com.

Antifungal Activity of Representative 2,6-Disubstituted Quinolines:

| Compound Series | Fungal Pathogen | Activity | Proposed Mechanism |

| 6-amide derivatives | Candida albicans | Fungicidal (MFC < 15 µM) | Not fully elucidated |

| 6-amide derivatives | Candida glabrata | Fungicidal (MFC < 50 µM) | Not fully elucidated |

| 6-urea derivatives | Candida albicans biofilms | Biofilm eradication | Induction of ROS accumulation |

Data extracted from a study on 2,6-disubstituted quinolines nih.govmdpi.com.

Antioxidant and Free Radical Scavenging Mechanisms

Quinoline and its derivatives have demonstrated significant antioxidant properties through various mechanisms, primarily involving the quenching of free radicals. In vitro studies utilize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) to assess this activity. The fundamental mechanism of DPPH radical scavenging involves the transfer of an electron or a hydrogen radical from the antioxidant compound to the DPPH radical, resulting in its neutralization to a stable diamagnetic molecule. researchgate.net This process is often monitored spectrophotometrically by the disappearance of the DPPH radical's characteristic absorbance at 517 nm. researchgate.net

Research into different quinoline derivatives has highlighted their potential as potent antioxidants. For instance, certain 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have shown substantial radical scavenging activity, with some compounds achieving up to 92.96% scavenging at a concentration of 0.2 mM. researchgate.net The antioxidant capacity is influenced by the molecular structure, particularly the presence and position of specific functional groups. Studies on quinoline acids have revealed that radical quenching can occur at N-H and O-H sites through mechanisms such as the hydrogen atom transfer (HAT) or a sequential electron transfer-proton transfer (SET-PT) pathway. researchgate.netasianpubs.org The presence of a hydroxyl (-OH) group, for example, has been shown to positively correlate with DPPH radical scavenging ability, as it can readily donate a hydrogen atom to neutralize free radicals. nih.gov

The scavenging behavior of quinoline derivatives has been investigated against various reactive oxygen species (ROS), including the hydrogen peroxide (H2O2), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and superoxide (B77818) radicals. researchgate.netasianpubs.org Theoretical studies using density functional theory (DFT) have complemented these experimental findings, helping to elucidate the electronic properties and the most favorable sites for radical attack on the quinoline scaffold. researchgate.netasianpubs.org

Table 1: In Vitro Antioxidant Activity of Selected Quinoline Derivatives

| Compound Class | Assay | Key Findings | Reference |

| 2-Chloroquinoline-3-carbaldehydes | DPPH Radical Scavenging | Compound 1g exhibited 92.96% radical scavenging activity at 0.2 mM concentration. | researchgate.net |

| Quinoline Acids (Q1-Q4) | DPPH, H2O2, ABTS, Superoxide Scavenging | Derivative Q1 showed high antioxidant potential; activity occurs at N-H and O-H sites via HAT or SET-PT mechanisms. | researchgate.netasianpubs.org |

| Quinoline-Hydrazone Derivative | DPPH Radical Scavenging | The presence of an -OH group enhances antioxidant activity through hydrogen donation. | nih.gov |

Enzyme Inhibition Mechanisms (e.g., α-Glucosidase, Cholinesterase, Kinases)

Quinoline-based structures serve as a versatile scaffold for the design of potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

α-Glucosidase Inhibition

Analogs of the quinoline scaffold have emerged as significant inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and blood glucose regulation. Various classes of quinoline derivatives have demonstrated inhibitory potencies far exceeding that of the standard drug, acarbose. For example, a series of 2-hydroxyquinoline (B72897) analogs displayed IC50 values ranging from 93.5 ± 0.6 to 575.6 ± 0.4 µM, compared to acarbose's IC50 of 752.0 ± 2.0 µM. researchgate.net Similarly, quinoline-benzothiazole hybrids and indolo[1,2-b]isoquinoline derivatives have shown remarkable potency, with IC50 values as low as 38.2 ± 0.3 µM and 3.44 ± 0.36 μM, respectively. researchgate.netmdpi.com

Kinetic studies have been performed to elucidate the mechanism of inhibition. These investigations have revealed that quinoline analogs can act as reversible inhibitors through different modes. For instance, certain quinoline-isoindoline compounds exhibit a competitive inhibition mechanism, where the inhibitor vies with the substrate for the enzyme's active site. mdpi.com In contrast, some quinazolinone and quinoline-benzothiazole derivatives have been identified as non-competitive inhibitors, binding to a site other than the active site to inactivate the enzyme. researchgate.netnih.gov Furthermore, mixed-type inhibition, a combination of competitive and non-competitive mechanisms, has also been observed with indolo[1,2-b]isoquinoline derivatives. mdpi.com Molecular docking studies suggest that interactions such as hydrogen bonding and hydrophobic forces between the inhibitor and the enzyme are crucial for binding and subsequent inhibition. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Quinoline Analogs

| Compound Class | IC50 Value | Mechanism of Inhibition | Reference |

| 2-Hydroxyquinoline Analogs | 93.5 ± 0.6 to 575.6 ± 0.4 µM | - | researchgate.net |

| Quinoline-Isoindoline Hybrid (7d) | 0.07 mM | Competitive | mdpi.com |

| Quinoline-Benzothiazole Hybrid (8h) | 38.2 ± 0.3 µM | Non-competitive | researchgate.net |

| Indolo[1,2-b]isoquinoline Derivative (11) | 3.44 ± 0.36 µM | Reversible Mixed-type | mdpi.com |

| Acarbose (Standard) | 640.57 - 752.0 µM | - | researchgate.netmdpi.com |

Cholinesterase Inhibition

Quinoline derivatives have been extensively studied as inhibitors of cholinesterases (ChEs), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. mdpi.com These compounds often achieve their inhibitory effect by binding to critical sites within the enzyme's structure. Molecular modeling and kinetic analyses suggest a dual-binding site mechanism for many quinoline analogs. mdpi.comnih.gov They can interact simultaneously with the catalytic active site (CAS), where acetylcholine (B1216132) is hydrolyzed, and the peripheral anionic site (PAS), which is involved in substrate trafficking and amyloid-β aggregation. mdpi.comnih.gov

The inhibitory potency and selectivity (AChE vs. BChE) are highly dependent on the specific structural modifications of the quinoline core. For example, a series of quinoline-polyamine conjugates showed potent inhibition, with one compound (8i) exhibiting an IC50 value of 1.60 µM against BChE. nih.gov In another study, quinoline-thiosemicarbazone hybrids demonstrated high potency and selectivity for AChE, with compound 5b having an IC50 of 0.12 ± 0.02 μM. mdpi.com The length and nature of linker chains and substituents play a crucial role in optimizing the interaction with both the CAS and PAS of the cholinesterases. mdpi.comnih.gov

Table 3: Cholinesterase Inhibitory Activity of Selected Quinoline Derivatives

Kinase Inhibition

The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry for the development of protein kinase inhibitors, a critical class of drugs, particularly in oncology. researchgate.net Quinoline-based small molecules have been designed to target a wide array of protein kinases by competing with ATP for its binding site. ijmphs.com

Numerous quinoline derivatives have been reported as potent inhibitors of various kinases involved in cancer cell proliferation and signaling, including Src, RET, c-MET, and Platelet-Derived Growth Factor Receptors (PDGFR). researchgate.net For instance, certain 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives act as Src inhibitors with IC50 values in the nanomolar range (e.g., 35 nM). researchgate.net Similarly, specific 4-(2-fluorophenoxy)-quinoline derivatives have shown potent inhibition of c-Met with an IC50 of 1.04 nM. researchgate.net The interaction of these inhibitors within the ATP-binding pocket, often involving key residues like Asp186 and Lys67, is responsible for their inhibitory activity. ijmphs.com The versatility of the quinoline ring allows for substitutions that can fine-tune potency and selectivity against different kinases, making it a valuable framework for developing targeted therapies. researchgate.netnih.gov

Table 4: Kinase Inhibitory Activity of Selected Quinoline-Based Compounds

| Compound Class | Target Kinase | IC50 / Ki Value | Reference |

| 4-Anilinoquinoline-3-carbonitrile | Src | IC50 = 35 nM | researchgate.net |

| 4-(3-Hydroxyanilino)-quinoline | RET | Ki = 3 nM | researchgate.net |

| 4-(2-Fluorophenoxy)-quinoline | c-MET | IC50 = 1.04 nM | researchgate.net |

| Quinoline Ether Derivative | PDGFR α/β | Low nanomolar IC50 | researchgate.net |

| Quinoline-2-carboxamide | Pim-1 | GI50 = 1.29 µM | ijmphs.com |

Antimycobacterial Activity and Target Engagement (e.g., DNA Gyrase Inhibition)